molecular formula C10H13NO4 B8117281 3-O-Methyldopa-d3

3-O-Methyldopa-d3

Cat. No.: B8117281
M. Wt: 214.23 g/mol
InChI Key: PFDUUKDQEHURQC-LNEZGBMJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-O-Methyldopa-d3 is a deuterated form of 3-O-Methyldopa, a major metabolite of L-DOPA, which is widely used in the treatment of Parkinson’s disease. This compound is produced by the methylation of L-DOPA by the enzyme catechol-O-methyltransferase, with S-adenosyl methionine as a cofactor . The deuterated form, this compound, is often used in scientific research to study metabolic pathways and pharmacokinetics due to its stability and traceability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-O-Methyldopa-d3 involves the methylation of L-DOPA-d3. The reaction typically uses catechol-O-methyltransferase as the enzyme and S-adenosyl methionine as the methyl donor . The reaction conditions include maintaining a pH of around 7.4 and a temperature of 37°C to mimic physiological conditions.

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of bioreactors to maintain optimal conditions for the enzyme-catalyzed reaction. The product is then purified using chromatography techniques to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

3-O-Methyldopa-d3 undergoes several types of chemical reactions, including:

    Oxidation: This reaction can lead to the formation of quinones and other oxidative products.

    Reduction: Although less common, reduction reactions can occur under specific conditions.

    Substitution: This includes nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen peroxide and metal catalysts like iron or copper.

    Reduction: Sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Halogenating agents and strong acids or bases are typically employed.

Major Products

The major products formed from these reactions include various derivatives of this compound, such as quinones from oxidation and substituted phenylalanines from substitution reactions .

Scientific Research Applications

3-O-Methyldopa-d3 has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    L-DOPA: The parent compound, used in the treatment of Parkinson’s disease.

    3-Methoxytyrosine: Another metabolite of L-DOPA with similar properties.

    Dopamine: The active metabolite of L-DOPA, crucial for its therapeutic effects.

Uniqueness

3-O-Methyldopa-d3 is unique due to its deuterated nature, which provides enhanced stability and traceability in metabolic studies. This makes it particularly valuable in research settings where precise tracking of metabolic pathways is required .

Properties

IUPAC Name

(2S)-2-amino-3-[4-hydroxy-3-(trideuteriomethoxy)phenyl]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO4/c1-15-9-5-6(2-3-8(9)12)4-7(11)10(13)14/h2-3,5,7,12H,4,11H2,1H3,(H,13,14)/t7-/m0/s1/i1D3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFDUUKDQEHURQC-LNEZGBMJSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)CC(C(=O)O)N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])OC1=C(C=CC(=C1)C[C@@H](C(=O)O)N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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